6-Fluorocytosine

Description

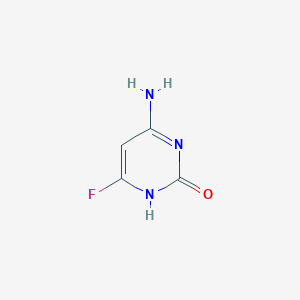

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYFUDYZSBIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326441 | |

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193-47-7 | |

| Record name | NSC528183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on 6 Fluorocytosine Research

Initial Synthesis and Pre-antifungal Development

6-Fluorocytosine, also known as flucytosine (5-FC), was first synthesized in 1957 by researchers at Hoffmann-La Roche. oup.com The initial purpose for its creation was not for antifungal applications, but as a potential anti-tumor agent. oup.comresearchgate.net The rationale was based on the structural similarity of this fluorinated pyrimidine (B1678525) to cytosine, a natural component of nucleic acids. The researchers hypothesized that the fluorine atom's presence would interfere with DNA and RNA synthesis in rapidly dividing cancer cells. oup.com

The early synthetic routes to this compound often utilized 5-fluorouracil (B62378) (5-FU) as a starting material. google.com One notable process involved the treatment of 5-FU with phosphorus oxychloride and dimethylaniline to produce 2,4-dichloro-5-fluoropyrimidine. This intermediate was then reacted with aqueous ammonia (B1221849) and subsequently hydrolyzed with concentrated hydrochloric acid to yield this compound. google.com This multi-step process, starting from uracil (B121893), represented a significant undertaking in organic synthesis at the time. google.com

Later, alternative synthetic methods were explored, including the direct fluorination of cytosine using fluorine gas. acs.org While conceptually simpler, this method presented challenges in controlling the reaction to achieve high yields of the desired monofluorinated product while minimizing the formation of difluorinated impurities. google.comacs.org Over the years, advancements in synthetic chemistry, including the use of continuous flow reactors, have aimed to improve the efficiency and scalability of this compound production. acs.org

Discovery of Antifungal Efficacy in Pre-clinical Models

The transition of this compound from an anticancer candidate to an antifungal agent occurred in the early 1960s. Although it showed insufficient efficacy against tumors, researchers discovered its potent antifungal properties. oup.com In 1963, studies revealed its effectiveness against various fungal pathogens. nih.gov This discovery was further substantiated by experiments in mice, which demonstrated the compound's activity against systemic infections caused by Candida species and Cryptococcus neoformans. oup.com

The mechanism of its antifungal action was found to be distinct from its intended anticancer effect. Susceptible fungal cells possess an enzyme, cytosine permease, which actively transports this compound into the cell. oup.com Once inside, another fungal-specific enzyme, cytosine deaminase, converts it to 5-fluorouracil (5-FU). oup.com This 5-FU is then further metabolized into compounds that inhibit both RNA and DNA synthesis in the fungus, leading to cell death. oup.com The selective toxicity of this compound is attributed to the fact that mammalian cells lack cytosine deaminase, and therefore cannot convert the prodrug into its toxic form.

Pre-clinical studies in animal models, such as mice with candidiasis and cryptococcosis, showed a synergistic or additive effect when this compound was combined with amphotericin B. nih.gov This combination therapy proved to be more effective than either drug alone. nih.gov These promising pre-clinical findings paved the way for clinical investigations, which began in 1968, and ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 1971 for the treatment of fungal infections. google.comnih.gov

Evolution of Research Paradigms for Antifungal Compounds

The development of this compound occurred within a broader evolution of research paradigms for antifungal compounds. For much of the mid-20th century, the discovery of antifungals, much like antibacterials, often relied on the screening of natural products and synthetic molecules to identify agents that could kill or inhibit fungal growth. the-innovation.org The discovery of polyenes like amphotericin B in the 1950s from Streptomyces nodosus exemplifies this approach. mdpi.com

The emergence of this compound, a synthetic antimetabolite, marked a shift towards a more targeted approach. researchgate.net Researchers began to focus on exploiting biochemical differences between fungal and mammalian cells. frontiersin.org The fungal cell wall, absent in human cells, became a prime target, leading to the development of the echinocandins, which inhibit β-1,3-glucan synthase. the-innovation.orgfrontiersin.org Similarly, the ergosterol (B1671047) biosynthesis pathway, crucial for fungal membrane integrity but different from the cholesterol pathway in humans, was targeted by the azole antifungals. mdpi.comnih.gov

Synthetic Methodologies for 6 Fluorocytosine

Established Chemical Synthesis Pathways

Traditional manufacturing routes for 6-Fluorocytosine have predominantly relied on chemical syntheses starting from precursors like 5-Fluorouracil (B62378) or through the direct fluorination of uracil (B121893). google.comworktribe.com

Routes Initiating from 5-Fluorouracil

A well-documented industrial synthesis of this compound begins with 5-Fluorouracil (5-FU). google.comworktribe.com This multi-step process typically involves the following key transformations:

Chlorination: 5-FU is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) in the presence of a base like dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine. google.com

Amination: The resulting dichlorinated intermediate is then reacted with aqueous ammonia (B1221849). This step selectively replaces one of the chlorine atoms with an amino group. google.com

Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom, typically using concentrated hydrochloric acid, to yield this compound. google.com

Another described method utilizes 2,5-difluoro-4,6-dichloropyrimidine in a multi-step process involving dechlorination, amination, and hydrolysis to afford this compound. google.com

Industrial Scale Preparation and Intermediates (e.g., Uracil Fluorination)

On an industrial scale, the synthesis of the crucial starting material, 5-Fluorouracil, is often achieved through the direct fluorination of uracil. google.com This process, however, can be expensive due to the handling of elemental fluorine. google.com The synthesis of uracil itself, for large-scale production, can involve the reaction of malic acid and urea (B33335) in fuming sulfuric acid. google.com

The synthesis of this compound from 5-Fluorouracil involves key intermediates. One such critical intermediate is 2,4-dichloro-5-fluoropyrimidine , formed by the chlorination of 5-FU. google.com Another approach involves 2,5-difluoro-4-chloropyrimidine as a starting material, which is then converted to 2-hydroxy-4-chloro-5-fluoropyrimidine before reaction with ammonia to yield this compound. google.com

A different synthetic strategy avoids the direct fluorination of cytosine by starting from chloroacetamide. vcu.edu This method proceeds through fluoroacetonitrile (B113751) (FAN) as an attractive intermediate, which is readily obtainable from chloroacetamide in two steps. vcu.edu The synthesis then progresses through intermediates such as 5-fluoro-2-methoxypyrimidin-4-amine, 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine, and 5-fluoropyrimidine-2,4-diamine (B89976) before yielding this compound. vcu.edu

Emerging and Novel Synthetic Approaches

In response to the high cost and complexity of traditional manufacturing processes, researchers have been developing more efficient and sustainable methods for this compound synthesis. worktribe.comworktribe.com These novel approaches often focus on process intensification and the use of continuous flow technologies.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a promising alternative to traditional batch processing for the production of this compound. acs.orgdur.ac.uk This technique involves the reaction of cytosine with fluorine gas in a continuous flow reactor, such as a silicon carbide or stainless steel tube reactor. worktribe.comacs.org

Key advantages of this one-step process include:

Improved Selectivity and Yield: Continuous flow reactors offer better control over reaction conditions, leading to higher selectivity and improved yields compared to batch fluorination. dur.ac.ukresearchgate.net For instance, a yield of 83% with 99.8% purity has been reported. acs.org

Enhanced Safety: The use of small reactor volumes minimizes the amount of hazardous materials, like elemental fluorine, at any given time. google.com

Scalability: The process is readily scalable for manufacturing, with successful demonstrations at pilot scale. worktribe.comacs.org

Reduced Cost: By simplifying the synthesis to a single step and using inexpensive starting materials like cytosine, this method significantly reduces manufacturing costs. worktribe.comworktribe.com

The process typically involves passing a solution of cytosine in a suitable solvent, such as formic acid, along with diluted fluorine gas through the reactor. acs.org The product can then be precipitated and isolated.

Process Intensification in this compound Synthesis

Process intensification aims to develop more efficient and environmentally benign chemical processes. researchgate.net In the context of this compound synthesis, this is exemplified by the shift from multi-step batch processes to a one-step continuous flow method. worktribe.comdur.ac.uk

The traditional synthesis starting from 5-Fluorouracil has a high Process Mass Intensity (PMI), a metric that quantifies the mass of raw materials used to produce a kilogram of product. The three-step process from 5-FU has a PMI of 87, indicating significant material usage and waste generation. google.com

In contrast, the direct fluorination of cytosine in a continuous flow system represents a significant process intensification. dur.ac.uk This approach reduces the number of synthetic steps, minimizes waste, and lowers energy consumption, making the production of this compound more commercially viable and environmentally friendly. google.comresearchgate.net

Molecular Mechanism of Action of 6 Fluorocytosine

Fungal Cell Entry and Initial Metabolic Activation as a Prodrug

The journey of 6-Fluorocytosine from an inert compound to a potent antifungal agent begins with its entry into the fungal cell and its subsequent conversion into an active form. This initial phase is critical and relies on specific fungal transport and enzymatic machinery.

Role of Cytosine Permease (FCY2 Gene Product) in Fungal Cellular Uptake

The uptake of this compound into susceptible fungal cells is an active process mediated by a specific transport protein known as cytosine permease. oup.comnih.govmdpi.com This protein, the product of the FCY2 gene, is embedded in the fungal cell membrane and is normally responsible for the transport of purines and cytosine. oup.comasm.org The structural similarity of this compound to cytosine allows it to be recognized and transported into the cell by this permease. patsnap.com This transport system is a key determinant of the drug's selective action, as it facilitates the accumulation of the prodrug within the fungal cell. mdpi.com Mutations in the FCY2 gene can lead to decreased uptake of this compound, conferring resistance to the antifungal agent. researchgate.net

Enzymatic Deamination to 5-Fluorouracil (B62378) via Cytosine Deaminase (FCY1 Gene Product)

Once inside the fungal cell, this compound undergoes a crucial enzymatic conversion. oup.compatsnap.com The enzyme cytosine deaminase, the product of the FCY1 gene, catalyzes the deamination of this compound, removing an amino group and converting it into the cytotoxic compound 5-Fluorouracil (5-FU). researchgate.netpatsnap.comjmb.or.kr This step is pivotal for the antifungal activity of this compound, as 5-FU is the molecule that will interfere with critical cellular processes. creative-biolabs.comwikipedia.org The selective toxicity of this compound is largely attributed to the fact that mammalian cells lack cytosine deaminase, and therefore cannot convert the prodrug into its active, toxic form. researchgate.netdoctorabad.com

Intracellular Metabolic Cascade and Macromolecular Interference

Following its conversion to 5-Fluorouracil, a cascade of metabolic events ensues, leading to the formation of fraudulent nucleotides that interfere with the synthesis of essential macromolecules like RNA and DNA.

Further Phosphorylation to 5-Fluorouridine (B13573) Diphosphate (5-FUDP) and 5-Fluorouridine Triphosphate (5-FUTP)

5-FUMP is subsequently phosphorylated in two sequential steps to form 5-Fluorouridine Diphosphate (5-FUDP) and then 5-Fluorouridine Triphosphate (5-FUTP). oup.comspandidos-publications.com These phosphorylation reactions are carried out by fungal kinases. nih.govmdpi.com The formation of 5-FUTP is a crucial branch point in the mechanism of action, as this fraudulent nucleotide is a substrate for RNA polymerase. kinxcdn.commdpi.com

| Precursor | Enzyme | Product |

| This compound | Cytosine Permease (FCY2) | Intracellular this compound |

| This compound | Cytosine Deaminase (FCY1) | 5-Fluorouracil |

| 5-Fluorouracil | Uracil (B121893) Phosphoribosyltransferase (FUR1) | 5-Fluorouridine Monophosphate (5-FUMP) |

| 5-FUMP | Kinases | 5-Fluorouridine Diphosphate (5-FUDP) |

| 5-FUDP | Kinases | 5-Fluorouridine Triphosphate (5-FUTP) |

Incorporation of 5-FUTP into Fungal RNA, Leading to Faulty RNA Production and Dysfunctional Proteins

The structural similarity of 5-FUTP to uridine (B1682114) triphosphate (UTP), a natural building block of RNA, allows it to be mistakenly incorporated into newly synthesized RNA molecules by fungal RNA polymerases. oup.comcreative-biolabs.comwikipedia.org This incorporation of a fraudulent nucleotide disrupts the normal process of RNA synthesis and function. oup.comresearchgate.net The presence of 5-FUTP in RNA can lead to errors in transcription and translation, resulting in the production of faulty and dysfunctional proteins. oup.compatsnap.com This ultimately impairs various cellular processes that are dependent on accurate protein synthesis, contributing significantly to the antifungal effect of this compound. oup.compatsnap.com

Conversion to 5-Fluorodeoxyuridine Monophosphate (FdUMP)

The transformation of this compound, more commonly known as flucytosine (5-FC), into its active cytotoxic form, 5-Fluorodeoxyuridine Monophosphate (FdUMP), is a critical multi-step intracellular process that occurs within susceptible fungal cells. oup.comnih.gov This pathway begins when 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease. oup.comnih.govresearchgate.net

Once inside the cell, the process unfolds through the following sequential enzymatic reactions:

Deamination to 5-Fluorouracil (5-FU): The first and most crucial step is the deamination of 5-FC to 5-Fluorouracil (5-FU). nih.govresearchgate.netpatsnap.com This reaction is catalyzed by the enzyme cytosine deaminase . nih.govdrugbank.comuniprot.org

Conversion to 5-Fluorouridine Monophosphate (FUMP): The newly formed 5-FU is then converted into 5-Fluorouridine Monophosphate (FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT) , also known as UMP pyrophosphorylase. researchgate.netnih.govtaylorandfrancis.com This enzyme facilitates the addition of a ribose-phosphate group from phosphoribosyl pyrophosphate (PRPP) to 5-FU. plos.orgwikipedia.org

Formation of 5-Fluorodeoxyuridine Monophosphate (FdUMP): FUMP can then be further metabolized. While one pathway leads to the formation of 5-fluorouridine triphosphate (FUTP) which disrupts RNA synthesis, the pathway relevant to DNA synthesis inhibition involves the conversion of FUMP into FdUMP. oup.comresearchgate.netresearchgate.net This step is accomplished by the enzyme ribonucleotide reductase, which reduces the ribose sugar of a phosphorylated FUMP intermediate (5-Fluorouridine Diphosphate or FUDP) to deoxyribose, ultimately yielding FdUMP. researchgate.netchemdad.com

This metabolic activation is essential, as 5-FC itself does not possess antifungal properties. nih.gov The entire conversion process relies on the fungal cell's own pyrimidine (B1678525) salvage pathway enzymes to produce the active antimetabolite. taylorandfrancis.comnih.gov

Inhibition of Fungal DNA Synthesis through Suppression of Thymidylate Synthase Activity by FdUMP

The ultimate target of the this compound metabolic pathway is the enzyme thymidylate synthase (TS) , which is essential for the de novo synthesis of thymidylate, a necessary precursor for DNA replication and repair. researchgate.netspandidos-publications.com FdUMP acts as a potent and irreversible inhibitor of this enzyme. nih.govresearchgate.net

The mechanism of inhibition involves the formation of a stable ternary complex. FdUMP binds to the nucleotide-binding site of thymidylate synthase. researchgate.netnih.gov This binding is stabilized by the presence of a folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), which also binds to the enzyme. researchgate.netnih.gov The resulting structure is a highly stable FdUMP-TS-CH2THF ternary complex. researchgate.net

This stable complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site. researchgate.net The key reaction that thymidylate synthase catalyzes is the methylation of dUMP to form deoxythymidine monophosphate (dTMP). researchgate.net By inhibiting this reaction, FdUMP halts the sole intracellular pathway for producing dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool. researchgate.net The resulting imbalance in deoxynucleotide triphosphates (dNTPs) disrupts and ultimately inhibits fungal DNA synthesis, leading to cell death. oup.compatsnap.comresearchgate.net

Differential Selectivity for Fungal Cells: A Molecular Perspective

The selective toxicity of this compound against fungal cells, with minimal direct effect on mammalian cells, is a cornerstone of its utility. This selectivity is primarily attributed to a key difference in the enzymatic machinery between fungi and mammals. nih.govresearchgate.netaacrjournals.org

The pivotal enzyme in the activation pathway of this compound is cytosine deaminase , which converts the non-toxic prodrug 5-FC into the cytotoxic compound 5-FU. nih.govaacrjournals.org Fungal cells possess this enzyme as part of their pyrimidine salvage pathway. drugbank.comnih.gov In stark contrast, mammalian cells lack a functional cytosine deaminase. nih.govresearchgate.netresearchgate.netaacrjournals.org This absence means that mammalian cells cannot perform the initial and essential conversion step, and therefore this compound remains in its non-toxic form and is not metabolized into FdUMP to inhibit DNA synthesis. nih.govresearchgate.net

While the primary basis for selectivity is the absence of cytosine deaminase in host cells, another contributing factor involves the enzyme uracil phosphoribosyltransferase (UPRT) . This enzyme, which converts 5-FU to FUMP, is present in both fungal and mammalian cells. plos.orgnih.gov However, mutations in the fungal UPRT gene (FUR1) can lead to resistance, highlighting its crucial role in the drug's mechanism within fungi. mcmaster.canih.gov Although human cells have a UPRT homolog, some studies have suggested it has no detectable catalytic activity in vitro, which may further contribute to the differential effect, though its in vivo role is still being explored. nih.gov

Therefore, the differential selectivity is a direct consequence of the presence of a specific metabolic activation pathway in fungi that is absent in mammalian host cells, as detailed in the table below.

Table 1: Comparison of Key Enzymes in this compound Metabolism

| Enzyme | Function in 6-FC Pathway | Presence in Fungal Cells | Presence in Mammalian Cells | Implication for Selectivity |

| Cytosine Permease | Transports 6-FC into the cell | Present | Absent | Primary point of selective uptake. |

| Cytosine Deaminase | Converts 6-FC to 5-Fluorouracil (5-FU) | Present | Absent nih.govresearchgate.netresearchgate.netaacrjournals.org | Primary determinant of selectivity. Lack in mammals prevents activation of the prodrug. |

| Uracil Phosphoribosyltransferase (UPRT) | Converts 5-FU to 5-Fluorouridine Monophosphate (FUMP) | Present | Present, but activity may differ or be limited nih.gov | Contributes to the pathway in fungi; differences may enhance selectivity. |

| Thymidylate Synthase | Target of FdUMP | Present | Present | The ultimate target is conserved, but it is not inhibited in mammals due to the lack of FdUMP production from 6-FC. |

Antifungal Activity of 6 Fluorocytosine

Spectrum of In Vitro Antifungal Activity

Activity against Yeasts (e.g., Candida Species, Cryptococcus neoformans)

6-Fluorocytosine is particularly active against a variety of yeast species. oup.com Its efficacy has been demonstrated against Candida species and Cryptococcus neoformans. oup.comnih.gov Studies have shown that for most Candida species, including C. dubliniensis, C. glabrata, C. kefyr, C. lusitaniae, and C. albicans, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) ranges from 0.12 to 1 µg/mL, with a susceptibility rate of 95% to 100%. mdpi.com However, it is less effective against C. krusei, which has an MIC90 of 32 µg/mL and a sensitivity of only 5%. mdpi.com

In the case of Cryptococcus neoformans, in vitro studies have confirmed the susceptibility of this yeast to this compound. nih.govresearchgate.net One study found that 87.1% of C. neoformans isolates were susceptible to this compound with a MIC of ≤4 μg/mL, while 12.9% were resistant with a MIC of ≥32 μg/mL. researchgate.net Another study investigating clinical isolates from southern China reported a MIC range of 0.0625–2 μg/ml for C. neoformans var. grubii and 0.125–1 μg/ml for C. gattii. frontiersin.org

Primary resistance to this compound is relatively uncommon among most yeast species. For instance, resistance rates are reported to be between 7–8% for C. albicans and 1–2% for C. neoformans. nih.gov However, resistance is a more significant concern for non-albicans Candida species, with a reported resistance rate of 22%. nih.gov

Table 1: In Vitro Susceptibility of Various Yeast Species to this compound

| Fungal Species | MIC Range (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |

|---|---|---|---|

| Candida albicans | Not Specified | 0.12 - 1 | 95 - 100 |

| Candida dubliniensis | Not Specified | 0.12 - 1 | 95 - 100 |

| Candida glabrata | Not Specified | 0.12 - 1 | 95 - 100 |

| Candida kefyr | Not Specified | 0.12 - 1 | 95 - 100 |

| Candida lusitaniae | Not Specified | 0.12 - 1 | 95 - 100 |

| Candida krusei | Not Specified | 32 | 5 |

| Cryptococcus neoformans var. grubii | 0.0625 - 2 | Not Specified | >98 |

| Cryptococcus gattii | 0.125 - 1 | Not Specified | 100 |

Data compiled from multiple sources. mdpi.comfrontiersin.org

Activity against Select Filamentous Fungi

Beyond its activity against yeasts, this compound has demonstrated efficacy against certain filamentous fungi. oup.com It is active against the dematiaceous fungi responsible for chromoblastomycosis, such as Phialophora and Cladosporium species, as well as Aspergillus species. oup.comnih.gov The MICs for these fungi typically range from 0.1 to approximately 25 mg/L. oup.com Limited studies also suggest potential value against infections caused by Sporothrix, Exophiala, and other Phialophora species. wikipedia.org However, its utility as a monotherapy is limited by the frequent development of resistance. oup.com

Comparative In Vitro Susceptibility Profiles of Fungal Pathogens

Susceptibility Trends across Diverse Fungal Genera

The in vitro susceptibility to this compound varies significantly across different fungal genera. Generally, it is most potent against yeasts like Candida and Cryptococcus. oup.com For many Candida species, a high percentage of isolates are susceptible. researchgate.net For instance, a study of 1,021 clinical isolates in Spain found that 83.4% of Candida spp. and other medically important yeasts were susceptible to this compound (MIC < 4 µg/ml). researchgate.net

In contrast, its activity against filamentous fungi is more variable. While it shows promise against the agents of chromoblastomycosis, its effectiveness against other molds can be limited. oup.comwikipedia.org For example, some studies have noted that Scedosporium prolificans, Fusarium spp., Mucor spp., and Rhizopus spp. tend to be less susceptible than Aspergillus spp. researchgate.net

Primary resistance rates also differ among genera. While relatively low in Cryptococcus neoformans and most Candida species, it can be higher in others. nih.gov One study identified primary resistance in 4.5% of Candida albicans isolates and 5.6% of Candida tropicalis isolates. microbiologyresearch.org

Table 2: Comparative MIC90 Values of this compound for Various Fungal Genera

| Fungal Genus | Representative Species | MIC90 (µg/mL) |

|---|---|---|

| Candida | C. albicans, C. glabrata, etc. | 0.12 - 1 |

| Candida | C. krusei | 32 |

| Cryptococcus | C. neoformans | 2 |

| Aspergillus | Aspergillus spp. | 4 |

| Scedosporium | S. prolificans | >8 |

| Fusarium | Fusarium spp. | >8 |

| Mucor | Mucor spp. | >8 |

| Rhizopus | Rhizopus spp. | >8 |

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net

Factors Influencing In Vitro Antifungal Potency and Minimum Inhibitory Concentrations (MICs)

Several factors can influence the in vitro potency of this compound and the resulting MIC values. The specific testing methodology is a critical variable. Different techniques, such as the Clinical and Laboratory Standards Institute (CLSI) method, Etest, and broth microdilution in various media, can yield different MIC results. nih.govasm.org For example, one study found that for Cryptococcus neoformans, the MICs determined by Etest were significantly different depending on the medium used. asm.org

The genetic makeup of the fungal isolate also plays a crucial role. Mutations in genes encoding enzymes involved in the uptake and metabolism of this compound, such as cytosine permease, cytosine deaminase, and uracil (B121893) phosphoribosyltransferase, are known to confer resistance. nih.gov For instance, in Candida glabrata, the transcription factor Pdr1 and the multidrug transporter Cdr1 have been implicated in the antagonism of azole activity by this compound. nih.govasm.org Subinhibitory concentrations of this compound were found to induce the expression of the CDR1 gene, which can lead to increased resistance to azoles. nih.govasm.org

Furthermore, host-related factors can impact the in vitro activity of this compound. The presence of substances like glucose and insulin (B600854) at physiological levels can alter the MIC for certain Candida species. srce.hr One study demonstrated that the addition of insulin and glucose could increase the miconazole (B906) MIC for C. glabrata and C. krusei. srce.hr Similarly, the presence of human plasma has been shown to affect the MIC of this compound for various Candida isolates. srce.hr The pH of the testing medium can also have a significant effect, with studies showing that the MICs of antifungals for Candida albicans can be significantly higher at a lower pH. nih.gov

Mechanisms of Fungal Resistance to 6 Fluorocytosine

Genetic Basis of Resistance

The genetic underpinnings of 6-fluorocytosine resistance are predominantly attributed to mutations within the pyrimidine (B1678525) salvage pathway, which is essential for the drug's conversion into its active, toxic forms. Specific genes within this pathway, namely FCY2, FCY1, and FUR1, are frequent targets of mutation. Additionally, other genetic phenomena such as alterations in DNA repair mechanisms, chromatin remodeling, and changes in chromosome number can also contribute to the development of resistance.

Mutations Affecting Cytosine Permease (FCY2 Gene) Leading to Decreased Drug Uptake

The initial step in the action of this compound is its transport into the fungal cell, a process mediated by cytosine permease, encoded by the FCY2 gene. Mutations in FCY2 can lead to a dysfunctional or non-functional permease, thereby reducing the intracellular accumulation of the drug to sub-therapeutic levels. This is a common mechanism of resistance observed across various fungal species.

A variety of mutations in the FCY2 gene have been identified in resistant isolates. These include nonsense mutations, which result in a premature stop codon and the production of a truncated, non-functional protein, and missense mutations, which lead to amino acid substitutions at critical residues, altering the structure and function of the permease. Indel mutations (insertions or deletions of nucleotides) that cause frameshifts and subsequent production of aberrant proteins have also been reported. The consequence of these mutations is a significant reduction in the uptake of this compound, rendering the fungus resistant.

Table 1: Examples of FCY2 Gene Mutations Conferring this compound Resistance

| Fungal Species | Mutation Type | Consequence |

|---|---|---|

| Candida lusitaniae | Nonsense (C505T) | Truncated, non-functional permease |

| Candida tropicalis | Loss of Heterozygosity | Homozygous state with a null allele |

| Candida auris | Indel | Frameshift and altered protein |

Mutations Affecting Cytosine Deaminase (FCY1 Gene) Impairing Conversion to 5-Fluorouracil (B62378)

Once inside the fungal cell, this compound is converted to the toxic antimetabolite 5-fluorouracil (5-FU) by the enzyme cytosine deaminase, encoded by the FCY1 gene. Mutations in FCY1 that inactivate or reduce the efficacy of this enzyme are a primary cause of high-level resistance to this compound.

Similar to FCY2, a range of mutations in FCY1 have been documented in resistant strains. These include missense mutations that alter key amino acids in the enzyme's active site, nonsense mutations leading to truncated proteins, and deletions that can completely remove the gene. The functional outcome of these mutations is the inability of the fungal cell to convert the prodrug this compound into its active form, 5-fluorouracil, thus preventing its cytotoxic effects.

Table 2: Examples of FCY1 Gene Mutations Conferring this compound Resistance

| Fungal Species | Mutation Type | Consequence |

|---|---|---|

| Candida lusitaniae | Missense (T26C) | Amino acid replacement (M9T) |

| Cryptococcus neoformans | Point mutation (438 G > A) | Truncated protein |

| Cryptococcus neoformans | Large deletion | Complete loss of gene function |

Mutations Affecting Uracil (B121893) Phosphoribosyltransferase (FUR1 Gene) Disrupting 5-FUMP Formation

The final step in the activation pathway involves the conversion of 5-fluorouracil to 5-fluorouridine (B13573) monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene. 5-FUMP is then further metabolized to inhibit both DNA and RNA synthesis. Consequently, mutations in the FUR1 gene that impair UPRTase activity are a significant cause of resistance to both this compound and 5-fluorouracil.

Mutations in FUR1 can take various forms, including missense mutations that result in amino acid substitutions, nonsense mutations leading to premature termination of translation, and deletions. A notable example is a single nucleotide polymorphism in Candida albicans that leads to an arginine to cysteine substitution at position 101 of the Fur1 protein, which has been linked to clade-specific resistance nih.gov. The biochemical consequence of these mutations is a block in the pyrimidine salvage pathway, preventing the formation of the toxic nucleotide 5-FUMP and thus conferring resistance.

Table 3: Examples of FUR1 Gene Mutations Conferring this compound Resistance

| Fungal Species | Mutation Type | Consequence |

|---|---|---|

| Candida albicans | Missense (C301T) | Amino acid substitution (Arg101Cys) |

| Candida auris | Nonsense (Q30*) | Truncated, inactive enzyme |

| Cryptococcus neoformans | Missense (E64G) | Altered enzyme function |

Other Genetic Mutations and Gene Contributions to Resistance (e.g., Chromatin Remodeling, DNA Repair)

Beyond the canonical pyrimidine salvage pathway genes, other genetic factors can contribute to this compound resistance. A chemogenomics screen in Saccharomyces cerevisiae identified numerous genes, the deletion of which conferred resistance to this compound nih.gov. These genes are involved in a variety of cellular processes, including DNA repair and chromatin remodeling researchgate.netresearchgate.net.

Defects in DNA mismatch repair, for instance, have been shown to increase the frequency of acquiring resistance mutations nih.gov. Furthermore, the chemogenomic screen in yeast revealed that genes involved in chromatin remodeling are determinants of this compound resistance researchgate.netresearchgate.net. This suggests that alterations in chromatin structure may influence the expression of genes that contribute to drug tolerance.

Aneuploidy and Copy Number Variations

Aneuploidy, the state of having an abnormal number of chromosomes, and other copy number variations (CNVs) have been increasingly recognized as mechanisms of antifungal drug resistance. While more extensively studied in the context of azole resistance, aneuploidy can also contribute to this compound resistance. The gain or loss of specific chromosomes can alter the gene dosage of resistance-related genes, including those involved in drug transport or metabolism. For example, changes in the copy number of chromosomes carrying the FCY1, FCY2, or FUR1 genes could potentially modulate the level of resistance. Aneuploidy can provide a rapid, albeit often unstable, means for fungal populations to adapt to the stress imposed by antifungal agents.

Biochemical Pathways Contributing to Resistance

The genetic mutations described above manifest as specific biochemical alterations that ultimately lead to a resistant phenotype. The primary biochemical mechanism of resistance is the disruption of the metabolic activation of this compound.

Mutations in the FCY2 gene lead to a direct biochemical consequence: the impaired transport of this compound across the fungal cell membrane. This results in a lower intracellular concentration of the drug, insufficient to exert a significant antifungal effect.

Inactivation of cytosine deaminase due to FCY1 mutations biochemically blocks the conversion of this compound to 5-fluorouracil. As this compound itself is not toxic, this enzymatic block effectively neutralizes the drug's intended mechanism of action.

Similarly, mutations in the FUR1 gene prevent the conversion of 5-fluorouracil to 5-FUMP. This is a critical step, as 5-FUMP is the precursor to the molecules that inhibit RNA and DNA synthesis. The lack of 5-FUMP production means that even if 5-fluorouracil is formed, it cannot be incorporated into these essential cellular processes.

Another significant biochemical pathway contributing to resistance is the upregulation of the de novo pyrimidine biosynthetic pathway nih.govoup.com. By increasing the endogenous production of pyrimidines, the fungal cell can effectively dilute the toxic fluorinated pyrimidine analogues derived from this compound. The increased pool of normal pyrimidines competes with the fluorinated counterparts for incorporation into RNA and for the inhibition of thymidylate synthase, thereby diminishing the cytotoxic impact of the drug nih.govoup.com.

Finally, a chemogenomics analysis in Saccharomyces cerevisiae has suggested that alterations in other metabolic pathways, such as arginine metabolism and cell wall remodeling, may also contribute to this compound resistance, although the precise biochemical mechanisms are still under investigation nih.govresearchgate.netresearchgate.net.

Impaired Drug Transport into Fungal Cells

The uptake of this compound into fungal cells is an active process mediated by specific membrane-bound permeases. nih.govnih.gov A primary mechanism of resistance involves the reduction or complete loss of function of these transporters, thereby preventing the drug from reaching its intracellular targets. oup.comresearchgate.net

Mutations in the genes encoding these permeases are a common cause of resistance. For instance, in Saccharomyces cerevisiae, disruption of the cytosine permease encoded by the FCY2 gene leads to a dose-dependent level of resistance. nih.govmdpi.com Studies in Candida lusitaniae have also demonstrated that inactivation of the FCY2 gene, which codes for a purine-cytosine permease, results in resistance to this compound. asm.org A nonsense mutation (C505T) in FCY2 has been identified in clinical isolates of C. lusitaniae, leading to a truncated and likely nonfunctional permease. nih.gov

The involvement of multiple permeases can also contribute to varying levels of resistance. In S. cerevisiae, besides Fcy2, other permeases like Fcy21 and Fcy22 have been implicated in this compound uptake, suggesting that resistance levels can be modulated by the activity of several transporters. nih.govmdpi.com Similarly, in Aspergillus fumigatus, reduced expression of the FcyB permease has been identified as a major mechanism of intrinsic resistance to this compound. nih.gov

| Gene | Function | Organism(s) | Effect of Alteration |

| FCY2 | Encodes cytosine permease | Saccharomyces cerevisiae, Candida lusitaniae | Inactivation or mutation leads to impaired drug uptake and resistance. nih.govmdpi.comasm.org |

| FCY21, FCY22 | Encode cytosine permeases | Saccharomyces cerevisiae | Contribute to drug uptake; their presence can modulate the level of resistance when FCY2 is disrupted. nih.govmdpi.com |

| fcyB | Encodes a purine-cytosine permease | Aspergillus fumigatus | Reduced expression is a major mechanism of intrinsic resistance. nih.gov |

Altered Intracellular Metabolism and Inefficient Prodrug Activation

This compound is a prodrug, meaning it requires intracellular conversion to its active, toxic forms to exert its antifungal effect. nih.govresearchgate.net This metabolic activation is a two-step process initiated by the enzyme cytosine deaminase, which converts this compound to 5-Fluorouracil (5-FU). Subsequently, uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene, converts 5-FU into 5-fluorouridine monophosphate (FUMP). researchgate.netnih.gov Mutations that impair the function of either of these enzymes can lead to high-level resistance. oup.comresearchgate.net

Defects in cytosine deaminase activity, often due to mutations in the FCY1 gene, are a well-established mechanism of resistance. nih.govasm.org For example, a missense mutation (T26C) in the FCY1 gene of C. lusitaniae results in an amino acid substitution (M9T) in cytosine deaminase, leading to resistance. nih.gov In Candida albicans, a homozygous polymorphism in the FCA1 gene (an ortholog of FCY1) has been linked to resistance. nih.gov Disruption of cytosine deaminase is typically associated with a strong, dose-independent resistance phenotype. nih.govmdpi.com

Similarly, mutations in the FUR1 gene, which encodes UPRTase, are a frequent cause of resistance. nih.govasm.org A single nucleotide polymorphism in the FUR1 gene of C. albicans is responsible for clade-specific resistance to this compound. nih.gov Inactivation of FUR1 in C. lusitaniae also confers resistance. asm.org Defective UPRTase is considered the most frequently occurring type of acquired resistance to this compound in fungal cells. oup.com

| Enzyme | Gene | Function in this compound Metabolism | Effect of Deficiency |

| Cytosine Permease | FCY2 | Transports this compound into the fungal cell. | Prevents drug uptake, leading to resistance. oup.comoup.com |

| Cytosine Deaminase | FCY1/FCA1 | Converts this compound to 5-Fluorouracil. | Blocks the first step of prodrug activation, resulting in high-level resistance. oup.comoup.com |

| Uridine (B1682114) Monophosphate Pyrophosphorylase (UPRTase) | FUR1 | Converts 5-Fluorouracil to 5-Fluorouridine Monophosphate. | Prevents the formation of toxic metabolites, leading to resistance. oup.com |

Increased Pyrimidine Biosynthesis and Competition with this compound Metabolites

Another mechanism of resistance involves the upregulation of the de novo pyrimidine biosynthetic pathway. oup.commdpi.com The toxic metabolites of this compound, namely 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP), act by interfering with RNA and DNA synthesis, respectively. researchgate.netdrugbank.com FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthetase, a key enzyme in DNA synthesis. oup.com

Overexpression of Antifungal Drug Targets

While less commonly cited specifically for this compound compared to other antifungals like azoles, the principle of target overexpression can contribute to resistance. The primary intracellular target of this compound's metabolic product, FdUMP, is the enzyme thymidylate synthetase. patsnap.com A theoretical mechanism of resistance could involve the overexpression of this enzyme. An increased concentration of thymidylate synthetase would require a higher intracellular concentration of FdUMP to achieve a sufficient level of inhibition. This would effectively increase the minimum inhibitory concentration (MIC) of the drug for the fungal cell. While research has more prominently focused on mutations in the activation pathway, the potential for target overexpression remains a plausible, albeit less documented, resistance strategy.

Efflux Pumps and Multidrug Efflux Transporters

Fungal cells possess a variety of membrane transporters, known as efflux pumps, that can actively extrude toxic substances, including antifungal drugs. nih.gov These pumps belong to two main superfamilies: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comresearchgate.net While more commonly associated with resistance to azole antifungals, there is evidence suggesting their involvement in this compound resistance. researchgate.net

Overexpression of these efflux pumps can reduce the intracellular accumulation of this compound and its metabolites, thereby lowering their effective concentration at the target sites. researchgate.net This mechanism contributes to a multidrug resistance (MDR) phenotype, where the fungus exhibits decreased susceptibility to a range of structurally and functionally unrelated drugs. In Candida glabrata, for instance, upregulation of the Pdr1-dependent CDR1 pump, an ABC transporter, has been induced by this compound. researchgate.net The genome of Cryptococcus neoformans is known to encode 54 putative ABC transporters, some of which have been implicated in antifungal resistance. nih.gov

| Transporter Superfamily | Energy Source | Known Fungal Examples | Role in Resistance |

| ATP-binding cassette (ABC) | ATP hydrolysis | Cdr1p (Candida albicans), Afr1 (Cryptococcus neoformans) | Actively efflux a broad range of drugs, including potentially this compound, reducing intracellular drug concentration. nih.govbiotechmedjournal.comnih.gov |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Mdr1p (Candida albicans) | Mediate the efflux of various compounds, contributing to multidrug resistance. biotechmedjournal.comresearchgate.net |

Phenotypic Manifestations of Resistance

Primary Resistance in Fungal Isolates

Primary, or intrinsic, resistance refers to the inherent insusceptibility of a fungal isolate to an antifungal agent in the absence of any prior exposure to the drug. fungalinfectiontrust.orgoup.com The prevalence of primary resistance to this compound varies among different fungal species. oup.com For instance, while the rate of intrinsic resistance among pre-treatment isolates of C. albicans and Cryptococcus neoformans is relatively low (around 1-8%), it can be significantly higher in other species like Candida krusei and Candida glabrata. oup.comoup.com

Several studies have investigated the prevalence of primary resistance. One study found that while 97% of all tested Candida isolates were susceptible, 18% of C. glabrata isolates were resistant. oup.com Another report indicates that up to 10% of clinical Candida isolates show intrinsic resistance. oup.com This inherent resistance is often due to naturally occurring polymorphisms in the genes involved in the drug's uptake and metabolism, as discussed in the preceding sections. nih.gov For example, a specific clade of C. albicans exhibits natural resistance due to a single nucleotide change in the FUR1 gene. nih.gov The existence of primary resistance underscores the importance of susceptibility testing prior to initiating therapy with this compound. oup.com

Acquired Resistance Dynamics

Acquired resistance to this compound (5-FC) in fungal pathogens is a significant clinical concern, often emerging rapidly during therapy. nih.gov This resistance is primarily driven by genetic mutations within the pyrimidine salvage pathway, which is essential for the conversion of the prodrug 5-FC into its active, toxic forms. nih.govasm.org The key enzymes involved in this pathway are cytosine permease (encoded by the FCY2 gene), cytosine deaminase (encoded by the FCY1 gene), and uracil phosphoribosyltransferase (UPRTase, encoded by the FUR1 gene). researchgate.net Mutations that inactivate or reduce the function of any of these components can lead to resistance. nih.gov

The dynamics of acquired resistance can be remarkably swift. For instance, studies on Candida auris have demonstrated that resistance can develop after just one to two passages in a medium containing 5-FC. nih.govasm.org This rapid evolution highlights the pathogen's adaptability under selective pressure. The frequency of spontaneous mutations leading to 5-FC resistance in susceptible strains is relatively low, but once resistance is established, the frequency of resistant mutants within a population can approach 100%. nih.govasm.orgnih.gov

In diploid organisms like Candida albicans, the genetic basis of resistance can be complex. A heterozygous state (fcy/FCY) may confer only slight resistance, but these strains carry pre-existing resistance determinants. nih.gov Through processes like homozygosis, these heterozygous strains can give rise to fully resistant populations, potentially leading to treatment failure. nih.gov In contrast, haploid species such as Candida glabrata may exhibit different resistance dynamics, as a single mutation in a relevant gene can directly result in a resistant phenotype. nih.gov

The specific mutations leading to acquired resistance are diverse and can affect different steps in the 5-FC metabolic pathway. Inactivation of the FCY2, FCY1, or FUR1 genes are common mechanisms. asm.org For example, mutations in FUR1 lead to resistance to both 5-FC and its intermediate, 5-fluorouracil (5-FU), while mutations in FCY1 or FCY2 can confer resistance to 5-FC but not necessarily to 5-FU. asm.orgnih.gov

| Gene | Encoded Protein | Function in 5-FC Metabolism | Consequence of Inactivating Mutation |

| FCY2 | Cytosine Permease | Transports 5-FC into the fungal cell | Blocks uptake of 5-FC, leading to resistance |

| FCY1 | Cytosine Deaminase | Converts 5-FC to 5-Fluorouracil (5-FU) | Prevents conversion to toxic intermediate, leading to resistance |

| FUR1 | Uracil Phosphoribosyltransferase (UPRTase) | Converts 5-FU to 5-Fluorouridine Monophosphate (5-FUMP) | Blocks a later step in the toxic conversion pathway, leading to resistance to both 5-FC and 5-FU |

Heteroresistance: Molecular Underpinnings and In Vitro Detection

Heteroresistance describes a phenomenon where a subpopulation of resistant cells exists within a larger, predominantly susceptible fungal population. nih.gov This is distinct from classical resistance, where the entire population is resistant. The molecular mechanisms underlying heteroresistance are complex and can be transient, making detection with standard susceptibility testing challenging. nih.gov

One of the key molecular underpinnings of heteroresistance is aneuploidy, which is the presence of an abnormal number of chromosomes. nih.gov For example, in Candida albicans, the loss of chromosome 5 has been associated with resistance to 5-FC. nih.gov This suggests that this chromosome may harbor genes that act as negative regulators of resistance. Changes in chromosome copy numbers can alter gene dosage, leading to phenotypic shifts, including increased drug resistance in a subset of the population. nih.gov

In Cryptococcus species, heteroresistance to azoles is a well-documented intrinsic characteristic, and it is understood that a subpopulation of cells can grow under antifungal pressure. nih.gov While less studied for 5-FC, the principle of a resistant subpopulation emerging under drug exposure is a critical aspect of treatment failure. The amplification of heteroresistance to fluconazole (B54011) can be suppressed by the use of 5-FC, highlighting the complex interactions between different antifungal agents. researchgate.net

In vitro detection of heteroresistance can be difficult. Standard methods for determining minimum inhibitory concentrations (MICs) may not reveal the presence of a small resistant subpopulation. More specialized techniques are often required to identify these resistant cells. The reversible nature of heteroresistance further complicates its detection and clinical management, as the resistant phenotype may fluctuate depending on environmental conditions and the presence of antifungal agents. nih.gov

| Fungal Species | Antifungal Agent | Molecular Mechanism of Heteroresistance | Related Components |

| Candida albicans | 5-Flucytosine | Loss of chromosome 5 | Location of negative regulator(s) of 5-FC resistance |

| Cryptococcus spp. | Fluconazole | Intrinsic characteristic involving a subpopulation that can grow under drug stress | Not fully elucidated |

Species-Specific Resistance Mechanisms

Resistance in Candida albicans

Resistance to 5-Fluorocytosine (B48100) in Candida albicans primarily arises from alterations in the pyrimidine salvage pathway. fungalinfectiontrust.org Primary resistance, which is inherent to the organism without prior drug exposure, is observed in a small percentage of clinical isolates, typically around 3%. fungalinfectiontrust.orgmdpi.com

A key mechanism of resistance involves mutations in the FUR1 gene, which codes for uracil phosphoribosyltransferase (UPRT). fungalinfectiontrust.org A specific and frequently cited mutation is the substitution of cytosine for thymine at nucleotide position 301. fungalinfectiontrust.orgmdpi.com This leads to an amino acid change from arginine to cysteine at position 101 (Arg101Cys) in the UPRT protein. fungalinfectiontrust.orgmdpi.com Isolates that are homozygous for this substitution are often associated with decreased susceptibility or resistance to 5-FC. fungalinfectiontrust.org

Mutations have also been identified in the FCA1 gene, which encodes cytosine deaminase. fungalinfectiontrust.org An amino acid substitution from alanine to glycine has been noted, which may contribute to resistance. fungalinfectiontrust.org Furthermore, polymorphisms in the genes encoding purine-cytosine permeases, FCY21 and FCY22, have been explored for their association with 5-FC resistance. fungalinfectiontrust.org

The genetic makeup of C. albicans as a diploid organism plays a role in its resistance profile. nih.gov Strains can be homozygous sensitive (FCY/FCY), homozygous resistant (fcy/fcy), or heterozygous (fcy/FCY). nih.gov Heterozygous strains, while only slightly resistant, are found in clinical settings and can become fully resistant through homozygosis, posing a risk for therapeutic failure. nih.gov

| Gene | Encoded Protein | Common Mutation/Alteration | Impact on 5-FC Susceptibility |

| FUR1 | Uracil Phosphoribosyltransferase (UPRT) | C301T leading to Arg101Cys substitution | Decreased susceptibility or resistance |

| FCA1 | Cytosine Deaminase | Ala to Gly substitution | Potential contribution to resistance |

| FCY21/FCY22 | Purine-Cytosine Permeases | Polymorphisms | Association with resistance explored |

Resistance in Candida auris

Candida auris is a multidrug-resistant pathogen that has demonstrated a concerning ability to rapidly acquire resistance to 5-Fluorocytosine. nih.govasm.orgphancanhtrinh.com The rate of resistance to 5-FC in C. auris can vary significantly, with some reports indicating rates from 0% to as high as 47%. nih.govmdpi.com

A primary driver of 5-FC resistance in C. auris is the acquisition of mutations in the FUR1 gene, which is responsible for converting 5-fluorouracil to its active form. nih.govphancanhtrinh.com Studies have shown that a single nonsense mutation can truncate the Fur1 enzyme, rendering it inactive and leading to high-level resistance. nih.govphancanhtrinh.com These resistance-conferring mutations can emerge very quickly, sometimes after only one or two passages of the organism in the presence of 5-FC. nih.govasm.org

In addition to FUR1 mutations, alterations in the FCY2 gene, which encodes a cytosine permease, have also been implicated in 5-FC resistance in C. auris. nih.govphancanhtrinh.com An indel (insertion or deletion) mutation in FCY2 can contribute to resistance by impairing the uptake of the drug into the fungal cell. It is hypothesized that resistance in C. auris is also linked to mutations in the FCY1 gene, which encodes cytosine deaminase. nih.gov

Interestingly, some strains of C. auris have been observed to acquire enhanced tolerance to 5-FC without any detectable mutations in the known 5-FC metabolic pathway genes (FCY1, FCY2, FUR1). nih.govphancanhtrinh.com This suggests that other, as-yet-unidentified mechanisms may also contribute to the ability of C. auris to withstand the effects of this antifungal agent.

| Gene | Encoded Protein | Type of Mutation | Consequence |

| FUR1 | Uracil Phosphoribosyltransferase | Nonsense mutation | Truncated, inactive enzyme leading to resistance |

| FCY2 | Cytosine Permease | Indel mutation | Contributes to resistance, likely by impairing drug uptake |

| FCY1 | Cytosine Deaminase | Hypothesized mutations | Contribution to resistance |

Resistance in Cryptococcus neoformans

Resistance to 5-Fluorocytosine in Cryptococcus neoformans can be acquired in vivo during therapy and is a significant cause of treatment failure. nih.govasm.orgnih.gov Post-therapy isolates often exhibit stable and high-level resistance. nih.govasm.orgnih.gov The spontaneous mutation rate to 5-FC resistance in susceptible isolates is low, with rates estimated between 1.2 x 10⁻⁷ to 4.8 x 10⁻⁷. nih.govasm.orgnih.gov

The molecular mechanisms of resistance in C. neoformans often involve reduced intracellular uptake and incorporation of 5-FC. nih.govasm.orgnih.gov This can be due to defects in cytosine-specific permease, encoded by the FCY2 gene. nih.govasm.orgnih.gov In such cases, the resistant isolates may remain susceptible to 5-fluorouracil (5-FU). nih.govasm.orgnih.gov

A more common mechanism involves mutations that lead to resistance to both 5-FC and 5-FU. nih.govasm.orgnih.gov This pattern of cross-resistance suggests a mutation downstream of the cytosine deaminase step, often in the gene for uridine-5'-monophosphate pyrophosphorylase (UMP pyrophosphorylase), which is part of the pyrimidine salvage pathway. nih.govasm.orgnih.gov

In Cryptococcus species, there are multiple paralogs for both cytosine permease (FCY2, FCY3, FCY4) and cytosine deaminase (FCY1, FCY5, FCY6). asm.org However, FCY1 and FCY2 are considered the primary genes involved in 5-FC susceptibility. asm.org Mutations in either of two genes, designated FCY1 and FCY2 in earlier studies, are sufficient to confer resistance and behave as simple Mendelian determinants. nih.gov Other proteins and pathways, such as those involving the UXS1 gene related to capsule biosynthesis, may also influence 5-FC susceptibility. asm.org

| Mechanism | Associated Gene(s) | Phenotype |

| Defective Drug Uptake | FCY2 (Cytosine Permease) | Resistance to 5-FC, susceptibility to 5-FU |

| Altered Downstream Metabolism | UMP Pyrophosphorylase gene | Resistance to both 5-FC and 5-FU |

| Primary Metabolic Pathway | FCY1 (Cytosine Deaminase), FCY2 (Cytosine Permease) | Inactivation leads to resistance |

| Other Influencing Factors | UXS1 (Capsule Biosynthesis) | Association with 5-FC resistance |

Synergistic Interactions of 6 Fluorocytosine in Antifungal Research

In Vitro Synergy with Polyene Antifungals

The combination of 6-Fluorocytosine and Amphotericin B is a classic example of antifungal synergy. nih.govelifesciences.org The primary hypothesis for this interaction centers on the ability of Amphotericin B to increase the permeability of the fungal cell membrane. pnas.orgnih.gov Amphotericin B, a polyene antifungal, binds to ergosterol (B1671047), a key component of the fungal cell membrane, creating pores or channels. pnas.orgwikipedia.org These membrane lesions are thought to facilitate the entry of this compound into the fungal cell, thereby increasing its intracellular concentration and subsequent conversion to its active metabolites, 5-fluorouracil (B62378) (5-FU) and 5-fluorodeoxyuridine monophosphate, which inhibit RNA and DNA synthesis, respectively. pnas.orgnih.govdrugbank.com This enhanced uptake allows for a greater antifungal effect than either drug could achieve alone. pnas.org Some research also suggests a mutual interaction, where pretreatment with 6-FC may lead to a more pronounced release of cellular components by polyenes. nih.gov

In vitro studies have consistently demonstrated synergistic or additive effects when this compound is combined with Amphotericin B against a variety of fungal pathogens. asm.orgpjms.com.pk This combination has been shown to be effective against Candida species, Cryptococcus neoformans, and Aspergillus species. elsevier.esoup.com For instance, against Candida auris, a multidrug-resistant pathogen, the combination of this compound and Amphotericin B has shown mostly indifferent to synergistic interactions, with no antagonism observed. nih.govnih.govresearchgate.net In studies with Cryptococcus neoformans, the combination is considered the standard of care for cryptococcal meningitis and has demonstrated synergy in checkerboard analyses against a high percentage of clinical isolates. nih.govnih.gov The synergistic action allows for a more potent fungicidal effect and can be beneficial even against isolates that show resistance to this compound alone. elsevier.esnih.gov

In Vitro Interactions with Azole Antifungals

The in vitro interaction between this compound and Fluconazole (B54011) has been described as primarily synergistic or additive, with antagonism being rare. asm.orgnih.gov Similar to the mechanism with polyenes, it is proposed that azoles may damage the fungal cell membrane, leading to increased uptake of this compound. nih.gov In a study against 50 clinical strains of Cryptococcus neoformans var. neoformans, synergy was observed in 62% of cases, with no instances of antagonism. asm.org Another study evaluating 30 clinical isolates of C. neoformans found synergy in 77% of isolates when this compound was combined with Fluconazole. nih.gov This combination has also been explored for treating cryptococcal meningitis, particularly in resource-limited settings. oup.comnih.gov

**Table 1: In Vitro Interaction of this compound (5-FC) and Fluconazole (FCZ) against *Cryptococcus neoformans***

| No. of Isolates | Interaction | Percentage of Isolates | Reference |

|---|---|---|---|

| 50 | Synergistic | 62% | asm.org |

| 30 | Synergistic | 77% | nih.gov |

| 30 | Additive/Indifferent | 23% | nih.gov |

| 50 | Antagonistic | 0% | asm.org |

| 30 | Antagonistic | 0% | nih.gov |

The combination of this compound and Itraconazole (B105839) has also demonstrated favorable in vitro interactions against fungal pathogens. oup.com Studies investigating their combined effect on Cryptococcus neoformans have reported synergistic and additive outcomes. oup.com In one study, 63% of the interactions were synergistic, 31% were additive, and only 6% were indifferent, with no antagonism observed. oup.com This combination led to significant reductions in the minimum inhibitory concentrations (MICs) of both drugs. oup.com Another study found synergy in 60% of C. neoformans isolates. nih.gov For certain Candida species, this combination has also been shown to act synergistically in murine models. oup.com

**Table 2: In Vitro Interaction of this compound (5-FC) and Itraconazole (ITZ) against *Cryptococcus neoformans***

| No. of Isolates | Interaction | Percentage of Isolates | Reference |

|---|---|---|---|

| 16 | Synergistic | 63% | oup.com |

| 30 | Synergistic | 60% | nih.gov |

| 16 | Additive | 31% | oup.com |

| 30 | Additive/Indifferent | 40% | nih.gov |

| 16 | Indifferent | 6% | oup.com |

| 16 | Antagonistic | 0% | oup.com |

| 30 | Antagonistic | 0% | nih.gov |

Voriconazole (B182144), a broad-spectrum triazole, has also been studied in combination with this compound. In vitro studies have generally reported indifferent to synergistic interactions. nih.govbiorxiv.org Against Candida auris, the combination of this compound and Voriconazole resulted in a decrease in the MICs of both drugs, with the interaction being classified as having no interaction and no antagonism. nih.gov A study on Candida glabrata showed synergy in only 5% of isolates, with the majority (95%) showing indifference. asm.org However, against 30 clinical isolates of Cryptococcus neoformans, a high rate of synergy (80%) was observed, with the remaining 20% showing additive or indifferent results and no antagonism. nih.gov For Fusarium species, the combination of voriconazole and flucytosine demonstrated synergy against 22% of isolates, with the remaining showing indifference. reviberoammicol.com

Table 3: In Vitro Interaction of this compound (5-FC) and Voriconazole (VCZ) against Various Fungi

| Fungal Species | No. of Isolates | Interaction | Percentage of Isolates | Reference |

|---|---|---|---|---|

| Candida auris | 15 | No Interaction/Indifferent | Majority | nih.gov |

| Candida glabrata | 20 | Synergistic | 5% | asm.org |

| Candida glabrata | 20 | Indifferent | 95% | asm.org |

| Cryptococcus neoformans | 30 | Synergistic | 80% | nih.gov |

| Cryptococcus neoformans | 30 | Additive/Indifferent | 20% | nih.gov |

| Fusarium spp. | 32 | Synergistic | 22% | reviberoammicol.com |

| Fusarium spp. | 32 | Indifferent | 78% | reviberoammicol.com |

Assessment of Antagonism in Azole Combinations

The combination of this compound (flucytosine or 5-FC) with azole antifungals has been a subject of considerable research, with a notable focus on the potential for antagonistic interactions, particularly against the opportunistic yeast Candida glabrata. asm.orgresearchgate.net Studies have demonstrated that at subinhibitory concentrations, this compound can antagonize the activity of fluconazole against C. glabrata isolates, with antagonism also observed with other azoles like miconazole (B906) and ketoconazole. asm.orgelsevier.es This antagonism presents a significant concern for the clinical utility of combining this compound and azoles for treating infections caused by this pathogen. asm.org

The mechanism underlying this antagonism is linked to the upregulation of the multidrug transporter gene CDR1, which is dependent on the transcription factor Pdr1. asm.orgresearchgate.net Exposure to this compound has been shown to induce the expression of CDR1, and this effect is dependent on Pdr1. asm.org Interestingly, while azoles are substrates for the Cdr1 transporter, this compound is not. asm.org The induction of Pdr1 by this compound is thought to be a consequence of mitochondrial dysfunction, as exposure to the drug can induce the formation of "petite" mutants that exhibit Pdr1-dependent upregulation of CDR1. asm.orgresearchgate.net This upregulation of a multidrug transporter by one agent can thus reduce the efficacy of a co-administered agent.

While pronounced antagonism is observed with some azoles, studies have reported indifferent or additive effects when this compound is combined with voriconazole and itraconazole against C. glabrata. asm.org The reasons for these differing outcomes are not yet fully understood. asm.org In contrast to the interactions with azoles, combinations of this compound with unrelated antifungal agents such as amphotericin B and caspofungin have generally shown indifferent effects against C. glabrata. asm.org

In Vitro Interactions with Echinocandins (e.g., Micafungin)

The in vitro interaction between this compound and echinocandins, such as micafungin (B1204384), has been investigated, particularly against the emerging multidrug-resistant pathogen Candida auris. asm.orgnih.gov In general, the combination of this compound and micafungin has been found to result in primarily indifferent interactions. asm.orgresearchgate.netnih.govnih.gov Importantly, no antagonism has been observed in these studies, suggesting that this combination would not be detrimental if used in a clinical setting. asm.orgresearchgate.netnih.govnih.gov

One study investigating the combination against fifteen C. auris isolates found that the fractional inhibitory concentration index (FICI) values for the combination of this compound and micafungin ranged from 0.31 to 1.01. asm.orgnih.gov A synergistic effect, with a FICI of 0.31, was noted for one specific isolate from Japan. asm.orgresearchgate.netnih.gov For the majority of isolates, the interaction was classified as indifferent. asm.orgnih.gov The combination of this compound with micafungin may hold relevance for treating C. auris infections, given the lack of antagonism. asm.orgnih.gov

**Table 1: In Vitro Interaction of this compound and Micafungin against *Candida auris***

| Drug Combination | Interaction Type | FICI Range | Synergistic Isolates | Antagonistic Isolates |

|---|---|---|---|---|

| This compound + Micafungin | Mostly Indifferent | 0.31 - 1.01 | 1/15 | 0/15 |

FICI: Fractional Inhibitory Concentration Index. Data sourced from studies on *Candida auris isolates. asm.orgnih.gov*

Exploration of Novel Combinatorial Antifungal Strategies

The challenge of antifungal resistance has spurred the exploration of novel combinatorial strategies involving this compound to enhance efficacy and overcome resistance. nih.govfrontiersin.org One avenue of investigation is the combination of this compound with other classes of antifungal agents beyond the traditional partners of amphotericin B and azoles. For instance, in vitro studies have explored combinations with terbinafine, an allylamine (B125299) that inhibits ergosterol biosynthesis, with variable effects reported against Aspergillus species, including indifference, antagonism, and synergy. nih.gov

A more innovative approach involves the use of chemogenomic profiling to identify non-antifungal compounds that act synergistically with established antifungals. elsevier.es This strategy has revealed unexpected synergistic pairings, such as wortmannin (B1684655) with fluconazole against resistant Candida albicans. elsevier.es Such findings suggest that similar high-throughput screening methods could uncover novel partners for this compound, potentially resensitizing resistant strains or creating potent new antifungal therapies. elsevier.esfrontiersin.org

Another promising strategy is to target fungal virulence factors rather than essential growth processes. nih.gov This approach could reduce the selective pressure for resistance and can be combined with traditional antifungals. nih.gov For example, compounds that inhibit the calcineurin pathway, which is crucial for virulence in C. albicans, could be paired with this compound. nih.gov The combination of this compound with agents that disrupt fungal biofilms is also an area of active research. researchgate.net

Furthermore, the concept of "selection reversal," where resistance to one drug confers susceptibility to another, is being explored. frontiersin.org Identifying compounds that have this relationship with this compound could lead to cycling therapies that actively combat the emergence of resistance. Triple combinations of antifungals, such as this compound with amphotericin B and a triazole, have also been explored in specific clinical contexts, with some success reported. asm.org These novel strategies highlight a shift towards more complex and targeted combination therapies to address the growing threat of invasive fungal infections. researchgate.net

Advanced Analytical Methodologies for 6 Fluorocytosine Research

Chromatographic Techniques for Quantification in Research Studies

Chromatographic methods, particularly high-performance liquid chromatography, are the cornerstone for the quantitative analysis of 6-Fluorocytosine in various biological matrices. cda-amc.ca These techniques offer high specificity and sensitivity, allowing for the separation of the parent compound from its metabolites and other interfering substances. cda-amc.cascirp.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of this compound in research samples, such as plasma and serum. cda-amc.cascirp.org A common preparatory step for biological samples involves protein precipitation to remove larger molecules that could interfere with the analysis. cda-amc.cascirp.org This is often achieved using agents like trichloroacetic acid. cda-amc.cascirp.org Following precipitation and centrifugation, the resulting supernatant, containing the analyte, is injected into the HPLC system. scirp.orgnih.gov

HPLC methods for this compound are noted for their accuracy and reproducibility. asm.org Validation studies have demonstrated high precision, with intra-assay coefficients of variation (CV) as low as 1.3% and inter-assay CVs typically below 10%. nih.govasm.org The analytical sensitivity is also a key feature, with the limit of detection (LOD) for HPLC methods reported to be between 0.078 µg/mL and 1 µg/mL. cda-amc.ca Furthermore, calibration curves consistently show excellent linearity, with coefficients of linearity (R²) greater than 0.99. cda-amc.ca These characteristics make HPLC a reliable tool for quantitative research studies.

Reversed-Phase HPLC (RP-HPLC) and Ultra-Fast Liquid Chromatography (UFLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant mode of HPLC used for this compound analysis. rjptonline.orgrjptonline.orgspringernature.com This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. springernature.comformulationbio.com The solutes are applied in an aqueous buffer and eluted by increasing the concentration of an organic solvent, such as acetonitrile (B52724) or methanol (B129727). springernature.com

Several RP-HPLC methods have been developed and validated. For instance, one method employs a mobile phase consisting of a 50:50 (v/v) mixture of tetrabutyl ammonium (B1175870) hydrogen sulphate and methanol, with a flow rate of 1 mL/min and UV detection at 254 nm. rjptonline.org Another validated RP-HPLC method uses a mixture of water, methanol, and acetic acid (50:50:0.1 v/v/v) as the mobile phase, with a flow rate of 1 mL/min and detection at 264 nm. rjptonline.org This particular method demonstrated linearity over a concentration range of 0.5–120 µg/mL. rjptonline.org

Ultra-Fast Liquid Chromatography (UFLC), a more recent advancement, offers significantly reduced analysis times compared to conventional HPLC, enhancing throughput in research laboratories. researchgate.net A stability-indicating RP-UFLC method has been established for determining this compound, highlighting the continuous innovation in chromatographic techniques for this compound. rjptonline.org

Table 1: Comparison of Validated RP-HPLC and HPLC-UV Methods for this compound Quantification

| Parameter | Method 1 (RP-HPLC) rjptonline.org | Method 2 (RP-HPLC) rjptonline.org | Method 3 (HPLC-UV) scirp.org |

| Mobile Phase | Tetrabutyl ammonium hydrogen sulphate: Methanol (50:50, v/v) | Water: Methanol: Acetic Acid (50:50:0.1, v/v/v) | Not specified |

| Detection Wavelength | 254 nm | 264 nm | 280 nm |

| Linearity Range | 1.0–100 µg/mL | 0.5–120 µg/mL | 5–150 µg/L |

| Limit of Detection (LOD) | 0.2938 µg/mL | 0.1393 µg/mL | 0.50 µg/L |

| Limit of Quantification (LOQ) | 0.8937 µg/mL | 0.4187 µg/mL | 1.0 µg/L |

| Correlation Coefficient (R²) | 0.9998 | 0.9999 | 0.999 |

HPLC-Diode Array Detector (HPLC-DAD) Integration

The integration of a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, with HPLC systems provides a significant analytical advantage. scioninstruments.com A DAD captures the entire UV-visible spectrum for each point in the chromatogram, offering detailed spectral information instead of just measuring absorbance at a single wavelength. scioninstruments.com This capability is particularly crucial for distinguishing this compound from its active and potentially toxic metabolite, 5-Fluorouracil (B62378), as the DAD can resolve their unique chromatographic and spectral profiles. cda-amc.cauva.nl

An HPLC-DAD method involves separating the compounds and using the detector to obtain a distinct chromatographic profile for this compound. cda-amc.ca The system can be set up in isocratic mode with detection at a specific wavelength, such as 266 nm. cda-amc.ca The use of DAD enhances the specificity of the assay, ensuring that the quantification is not affected by the presence of closely related metabolites or other drugs. cda-amc.cauva.nl This makes HPLC-DAD a powerful tool for research that requires unequivocal identification and quantification of this compound. cda-amc.cascioninstruments.com

Spectroscopic and Biological Assay Methods in Research Contexts

Alongside chromatographic techniques, spectroscopic and biological assays serve vital roles in this compound research, particularly for determining concentrations in biological fluids and assessing its antifungal efficacy.

Fluorometric Assay Principles

Fluorometric assays offer a sensitive method for the quantification of this compound in biological fluids like serum. rjptonline.orgnih.gov The principle of these assays is based on the intrinsic fluorescence of the compound or a fluorescent derivative. nih.govmblbio.com The sample is exposed to light at a specific excitation wavelength, and the emitted light at a longer wavelength is measured. mblbio.com The intensity of the emitted fluorescence is proportional to the concentration of the analyte. mblbio.com